molecular formula C22H20BrN3O2S B604718 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 445428-99-9

5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B604718
CAS No.: 445428-99-9
M. Wt: 470.4g/mol
InChI Key: HOJOWGFPLGFWPI-GMKCYQKYSA-N
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Description

5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as piperidine in ethanol, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    5-[(5-bromo-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione: Similar structure but different functional groups.

    5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: Contains a difluorobenzyl group instead of an ethoxyethyl group.

Uniqueness

The uniqueness of 5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

445428-99-9

Molecular Formula

C22H20BrN3O2S

Molecular Weight

470.4g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-(2-ethoxyethyl)-2-phenylimino-1,3-thiazol-4-ol

InChI

InChI=1S/C22H20BrN3O2S/c1-2-28-11-10-26-21(27)20(29-22(26)25-17-6-4-3-5-7-17)12-15-14-24-19-9-8-16(23)13-18(15)19/h3-9,12-14,27H,2,10-11H2,1H3/b15-12+,25-22?

InChI Key

HOJOWGFPLGFWPI-GMKCYQKYSA-N

SMILES

CCOCCN1C(=C(SC1=NC2=CC=CC=C2)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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